

# In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of DAT-230

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: DAT-230

Cat. No.: B15606946

[Get Quote](#)

Disclaimer: This document summarizes the publicly available information on **DAT-230**. The primary sources of this information are the abstracts of two scientific publications. Due to the lack of access to the full-text articles, this guide cannot provide exhaustive quantitative data or detailed experimental protocols. The information presented should be considered a summary of preliminary findings rather than a comprehensive technical whitepaper.

## Introduction

**DAT-230** is a novel synthetic compound derived from combretastatin A-4, exhibiting potential as a microtubule inhibitor for cancer therapy. Research indicates that **DAT-230** exerts its anti-tumor effects by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. In vivo studies have shown its potential in delaying tumor growth, suggesting it may be a promising candidate for further investigation as an anti-cancer agent.

## Pharmacodynamics

The pharmacodynamic properties of **DAT-230** are centered on its activity as a microtubule-destabilizing agent. The available data from studies on human fibrosarcoma (HT-1080) and gastric adenocarcinoma (SGC-7901) cell lines are summarized below.

## Mechanism of Action

**DAT-230** functions as a microtubule inhibitor, leading to depolymerization of microtubules. This disruption of the cellular cytoskeleton interferes with critical cellular processes, particularly

mitosis. The primary consequences of **DAT-230** activity are the induction of G2/M phase cell cycle arrest and subsequent apoptosis.

## Effects on Cell Cycle and Mitosis

Treatment of cancer cells with **DAT-230** leads to a significant arrest in the G2/M phase of the cell cycle. This is accompanied by the activation of the Cyclin B1-cdc2 complex, a key regulator of the G2/M transition and entry into mitosis. The observed molecular events include the accumulation and translocation of Cyclin B1 and a reduction in phosphorylated cdc2 (Thr14/Tyr15), which is an active form of the complex. This ultimately results in a delay in mitosis and the formation of aberrant mitotic spindles.

## Induction of Apoptosis

Following G2/M arrest, **DAT-230** induces apoptosis through the mitochondrial pathway. This is characterized by a series of molecular events, including DNA fragmentation and the activation of key effector caspases.

Table 1: Key Molecular Events in **DAT-230**-Induced Apoptosis

| Cellular Process                 | Key Molecular Events Observed                                                                |
|----------------------------------|----------------------------------------------------------------------------------------------|
| Mitochondrial Pathway Activation | - Decrease in mitochondrial membrane potential- Release of cytochrome c from mitochondria    |
| Caspase Activation               | - Activation of caspase-9 (initiator caspase)- Activation of caspase-3 (executioner caspase) |
| Apoptotic Protein Regulation     | - Changes in the expression of Bcl-2 and Bax proteins                                        |
| DNA Damage                       | - Cleavage of poly(ADP-ribose) polymerase (PARP)- DNA fragmentation                          |

## In Vivo Anti-tumor Activity

In preclinical studies using mouse xenograft models, **DAT-230** has demonstrated the ability to delay tumor growth. In a human gastric adenocarcinoma xenograft model in BALB/c nude

mice, **DAT-230** treatment resulted in delayed tumor progression. Furthermore, in a fibrosarcoma xenograft model, **DAT-230** was shown to induce a decrease in tumor perfusion and cause extensive hemorrhagic necrosis. Apoptosis in tumor tissues has been confirmed by terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assays.

## Pharmacokinetics

There is no publicly available quantitative data regarding the pharmacokinetics of **DAT-230**, including its absorption, distribution, metabolism, and excretion (ADME) properties.

## Experimental Protocols

Detailed experimental protocols for the cited studies are not available in the public domain. The following is a high-level summary of the methodologies mentioned in the research abstracts.

Table 2: Summary of Experimental Methodologies

| Experiment                         | Purpose                                                                                                              | Cell Lines Used                                                        | In Vivo Model    |
|------------------------------------|----------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------|------------------|
| Anti-proliferative Activity Assays | To assess the effect of DAT-230 on the growth of various cancer cells.                                               | HT-1080 (fibrosarcoma), SGC-7901 (gastric adenocarcinoma), and others. | Not applicable   |
| Microtubule Polymerization Assays  | To determine the effect of DAT-230 on microtubule depolymerization.                                                  | HT-1080, SGC-7901                                                      | Not applicable   |
| Cell Cycle Analysis                | To investigate the effect of DAT-230 on cell cycle progression.                                                      | HT-1080, SGC-7901                                                      | Not applicable   |
| Western Blot Analysis              | To detect changes in the expression and phosphorylation status of key proteins involved in cell cycle and apoptosis. | HT-1080, SGC-7901                                                      | Not applicable   |
| Apoptosis Assays                   | To confirm the induction of apoptosis.                                                                               | HT-1080, SGC-7901                                                      | BALB/c nude mice |
| Xenograft Tumor Models             | To evaluate the in vivo anti-tumor efficacy of DAT-230.                                                              | HT-1080, SGC-7901                                                      | BALB/c nude mice |
| Tumor Perfusion Analysis           | To assess the effect of DAT-230 on tumor vasculature.                                                                | HT-1080                                                                | BALB/c nude mice |

## Visualizations

### Signaling Pathway of DAT-230-Induced Apoptosis



[Click to download full resolution via product page](#)

Caption: Signaling pathway of **DAT-230**-induced apoptosis.

## Experimental Workflow for In Vivo Studies



[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of DAT-230]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15606946#pharmacokinetics-and-pharmacodynamics-of-dat-230\]](https://www.benchchem.com/product/b15606946#pharmacokinetics-and-pharmacodynamics-of-dat-230)

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)